3-Azido-1-(3-fluorobencil)azetidina

Descripción general

Descripción

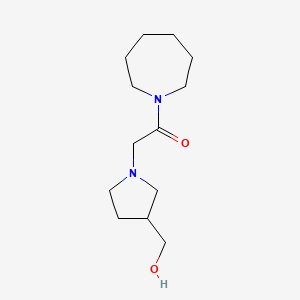

3-Azido-1-(3-fluorobenzyl)azetidine is a chemical compound with the molecular formula C10H11FN4. It is an important four-membered heterocycle used in organic synthesis and medicinal chemistry .

Molecular Structure Analysis

The molecular structure of 3-Azido-1-(3-fluorobenzyl)azetidine is characterized by a four-membered azetidine ring. The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines .Chemical Reactions Analysis

The decomposition of 3-Azido-1-(3-fluorobenzyl)azetidine was a continuous process, exhibiting two major exothermic peaks around 163 °C and 184 °C . The in-situ FTIR spectroscopy of ADNAZ proved the strength of the nitro group decreases faster than that of the azide group, and a carbonyl group (C=O) was formed at the quaternary carbon center on the azetidine skeleton during the heating process .Physical And Chemical Properties Analysis

3-Azido-1-(3-fluorobenzyl)azetidine has a low melting temperature at 78 °C . The final mass loss of ADNAZ under atmospheric pressure is 88.2% . The replacement of gem-dinitro group with gemazidonitro group greatly reduces vapor pressure, melting point as well as the thermal decomposition temperature .Aplicaciones Científicas De Investigación

Explosivos de Fundición

El compuesto se puede utilizar en la síntesis de explosivos de fundición . La primera síntesis de 3-azido-1,3-dinitroazetina (ADNAZ), una molécula potencial de explosivo de fundición, se logró reemplazando el grupo gem-dinitro en TNAZ con un grupo explosofórico gemazidonitro .

Investigación Térmica

La 3-Azido-1-(3-fluorobencil)azetidina se puede utilizar en la investigación térmica. Los comportamientos térmicos sistemáticos de la 3-azido-1,3-dinitroazetina (ADNAZ) se investigaron y compararon con los de la 1,3,3-trinitroazetina (TNAZ) .

Síntesis de Azetidinas Funcionalizadas

El compuesto se puede utilizar en la síntesis de azetidinas funcionalizadas a través de la reacción aza Paternò–Büchi . Esta reacción es una de las formas más eficientes de sintetizar azetidinas funcionalizadas .

Síntesis de Fármacos

La this compound se puede utilizar en la síntesis de fármacos. Su estructura única ofrece aplicaciones potenciales en este campo.

Ciencia de Materiales

El compuesto se puede utilizar en la ciencia de materiales. Su estructura única ofrece aplicaciones potenciales en este campo.

Bioconjugación

La this compound se puede utilizar en la bioconjugación. Su estructura única ofrece aplicaciones potenciales en este campo.

Mecanismo De Acción

The mechanism of action of 3-Azido-1-(3-fluorobenzyl)azetidine is not yet fully understood. However, it is believed that the azetidine ring of 3-Azido-1-(3-fluorobenzyl)azetidine can interact with the active sites of enzymes and proteins, thus modulating their activity. Additionally, the fluorine atom of the benzene ring may also interact with the active sites of enzymes and proteins, thus modulating their activity.

Biochemical and Physiological Effects

The biochemical and physiological effects of 3-Azido-1-(3-fluorobenzyl)azetidine are not yet fully understood. However, it is believed that 3-Azido-1-(3-fluorobenzyl)azetidine can interact with enzymes and proteins, thus modulating their activity. Additionally, 3-Azido-1-(3-fluorobenzyl)azetidine may also interact with DNA and RNA, thus modulating gene expression.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 3-Azido-1-(3-fluorobenzyl)azetidine in lab experiments include its low cost, its availability, and its stability. Additionally, 3-Azido-1-(3-fluorobenzyl)azetidine is relatively non-toxic and is not known to be carcinogenic. However, 3-Azido-1-(3-fluorobenzyl)azetidine is a highly reactive compound, and care must be taken to avoid contact with skin and eyes.

Direcciones Futuras

The future directions for research involving 3-Azido-1-(3-fluorobenzyl)azetidine include further study of its mechanism of action, its biochemical and physiological effects, and its potential applications in drug design. Additionally, further research is needed to investigate the potential of 3-Azido-1-(3-fluorobenzyl)azetidine as a probe molecule for the study of enzyme-catalyzed reactions and protein-ligand interactions. Finally, further research is needed to explore the potential of 3-Azido-1-(3-fluorobenzyl)azetidine as a tool for the study of DNA and RNA.

Propiedades

IUPAC Name |

3-azido-1-[(3-fluorophenyl)methyl]azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN4/c11-9-3-1-2-8(4-9)5-15-6-10(7-15)13-14-12/h1-4,10H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFNQHFJYSWXGOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=CC(=CC=C2)F)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(hydroxymethyl)pyrrolidin-1-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B1488789.png)

![1-[(oxan-4-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1488793.png)

![1-(azepan-1-yl)-2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]ethan-1-one](/img/structure/B1488796.png)

![{1-[(4-Bromothiophen-2-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1488798.png)

![{1-[(3,4-Dimethylphenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1488800.png)

![{1-[(4-bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1488803.png)

![{1-[(2,5-Difluorophenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1488804.png)